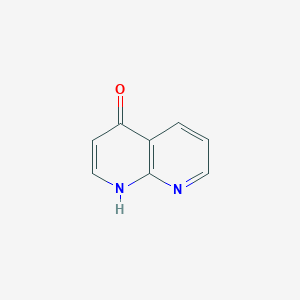

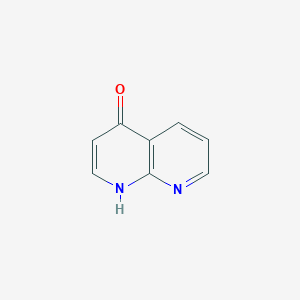

1,8-Naphthyridin-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUIRWXTTAMWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=CC2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343426 | |

| Record name | 1,8-NAPHTHYRIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54569-29-8 | |

| Record name | 1,8-Naphthyridin-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54569-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-NAPHTHYRIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,8-Naphthyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthyridin-4-ol, a heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, making the parent molecule a subject of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its role in key biological signaling pathways.

Core Physicochemical Properties

This compound exists in tautomeric equilibrium with its keto form, 1H-1,8-naphthyridin-4-one, with the latter being the predominant tautomer. This dynamic is crucial for its chemical reactivity and biological interactions.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1H-1,8-naphthyridin-4-one | --INVALID-LINK--[1] |

| Synonyms | This compound,[1][2]Naphthyridin-4-ol | --INVALID-LINK-- |

| CAS Number | 54569-29-8 | --INVALID-LINK-- |

| Chemical Formula | C₈H₆N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 146.15 g/mol | --INVALID-LINK--[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP (Predicted) | 0.8 (XLogP3-AA) | --INVALID-LINK-- |

Experimental Protocols

The primary synthetic route to the 1,8-naphthyridine core is the Friedländer annulation, a condensation reaction between a 2-amino-pyridine-3-carbaldehyde and a compound containing a reactive α-methylene group.

General Experimental Protocol for the Synthesis of 1,8-Naphthyridine Derivatives via Friedländer Condensation

This protocol is a representative example for the synthesis of 1,8-naphthyridine scaffolds and can be adapted for the synthesis of this compound.

Materials:

-

2-Aminonicotinaldehyde

-

Active methylene compound (e.g., ethyl acetoacetate for the synthesis of a 2-methyl-4-hydroxy-1,8-naphthyridine derivative)

-

Catalyst (e.g., base or acid)

-

Solvent (e.g., ethanol, water)

Procedure:

-

A mixture of 2-aminonicotinaldehyde (1 equivalent) and the active methylene compound (1-1.2 equivalents) is dissolved in a suitable solvent.

-

A catalytic amount of a base (e.g., piperidine, sodium hydroxide) or an acid is added to the reaction mixture.

-

The mixture is then heated under reflux for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization to yield the desired 1,8-naphthyridine derivative.

A greener approach to this synthesis has been developed using water as the solvent, which can offer high yields and simplifies the workup procedure.

Biological Significance and Signaling Pathways

Derivatives of this compound have been identified as potent modulators of various biological targets, implicating their involvement in critical signaling pathways relevant to drug development.

Cannabinoid Receptor Signaling Pathway

Several 1,8-naphthyridine derivatives have been synthesized and evaluated as ligands for cannabinoid receptors (CB1 and CB2).[3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists, initiate a cascade of intracellular events.

Caption: Cannabinoid Receptor Signaling Pathway.

Activation of cannabinoid receptors by 1,8-naphthyridine derivatives can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately influencing cellular processes such as proliferation, differentiation, and apoptosis.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

Certain 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties by modulating the TLR4 signaling pathway. TLR4 activation, typically by lipopolysaccharide (LPS), triggers a signaling cascade that results in the production of pro-inflammatory cytokines.

Caption: TLR4/MyD88/NF-κB Signaling Pathway.

By potentially inhibiting key components of this pathway, such as MyD88, 1,8-naphthyridine derivatives can suppress the activation of NF-κB, a critical transcription factor for inflammatory gene expression. This mechanism underlies their potential as anti-inflammatory agents.

Conclusion

This compound represents a foundational structure in the development of pharmacologically active compounds. While a complete experimental profile of its physicochemical properties is not fully available, its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance. Further research to fully characterize the parent compound and explore its therapeutic potential is warranted. The signaling pathways outlined in this guide provide a framework for understanding the mechanisms of action of 1,8-naphthyridine-based drugs and for the rational design of new and improved therapeutic agents.

References

- 1. This compound | C8H6N2O | CID 589681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,8-Naphthyridin-4-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,8-naphthyridin-4-ol, a key heterocyclic scaffold in medicinal chemistry. We will delve into its chemical identity, synthesis methodologies, physicochemical properties, and its significant role as a privileged structure in the development of novel therapeutic agents.

Nomenclature and Chemical Structure

This compound is a heterocyclic aromatic organic compound. Due to keto-enol tautomerism, it predominantly exists as its keto tautomer, 1H-1,8-naphthyridin-4-one . This equilibrium is a critical aspect of its chemical reactivity and biological interactions.

Chemical Structure:

The core structure consists of two fused pyridine rings, characteristic of the naphthyridine family. The placement of the nitrogen atoms at positions 1 and 8 defines it as a 1,8-naphthyridine. The hydroxyl/oxo group is located at position 4.

Physicochemical Properties

A summary of the key computed physicochemical properties of 1H-1,8-naphthyridin-4-one is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for guiding drug design efforts.

| Property | Value | Source |

| Molecular Weight | 146.15 g/mol | PubChem[1] |

| Monoisotopic Mass | 146.048012819 Da | PubChem[1][3] |

| XLogP3 (Predicted) | 0.8 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Topological Polar Surface Area | 42 Ų | PubChem[1] |

Synthesis of the 1,8-Naphthyridine Scaffold

The synthesis of 1,8-naphthyridine derivatives is a well-established area of organic chemistry, with the Friedlander annulation being one of the most common and versatile methods.[4] This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related aminopyridine derivative with a compound containing an activated methylene group, such as a ketone or β-ketoester.

Recent advancements have focused on developing more environmentally friendly and efficient synthetic routes. This includes the use of water as a solvent and biocompatible catalysts like choline hydroxide, which can facilitate the reaction through hydrogen bonding.[2]

Below is a generalized experimental protocol for the synthesis of substituted 4-hydroxy-1,8-naphthyridines, adapted from literature procedures.

Experimental Protocol: Synthesis via Michael Addition and Cyclization

A novel approach for synthesizing substituted 4-hydroxy-1,8-naphthyridines involves a two-step process: a Michael addition followed by a high-temperature cyclization.[5]

Step 1: Michael Addition

-

To a solution of an appropriately substituted 2-aminopyridine in a suitable solvent (e.g., ethanol), add methyl propiolate.

-

The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC).

-

The resulting Michael adduct, a 3-(pyridin-2-ylamino)-acrylic acid methyl ester derivative, is isolated by removing the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Thermal Cyclization

-

The purified adduct from Step 1 is added to a high-boiling point solvent, such as Dowtherm A.

-

The mixture is heated to a high temperature (e.g., 250°C) to induce cyclization.

-

The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid product, the desired 4-hydroxy-1,8-naphthyridine derivative, is collected by filtration, washed with a suitable solvent (e.g., hexane), and dried.[5]

References

- 1. This compound | C8H6N2O | CID 589681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H6N2O) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of the 1,8-Naphthyridin-4-ol Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities. In particular, the 1,8-naphthyridin-4-ol (which exists in tautomeric equilibrium with 1,8-naphthyridin-4(1H)-one) core is a key structural component in numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing the this compound scaffold, with a focus on providing detailed experimental protocols, comparative quantitative data, and mechanistic insights.

Core Synthetic Strategies

The construction of the this compound ring system is predominantly achieved through two classical and highly versatile methods: the Gould-Jacobs reaction and the Friedländer annulation. Additionally, multicomponent reactions offer efficient one-pot alternatives.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline derivatives, which has been effectively extended to the preparation of 4-hydroxy-1,8-naphthyridines.[1] The reaction typically proceeds in two key stages:

-

Condensation: A 2-aminopyridine derivative reacts with an alkoxymethylenemalonic ester, most commonly diethyl ethoxymethylenemalonate (DEEM), to form a vinylogous amide intermediate.

-

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization via a 6-electron electrocyclization, followed by tautomerization to yield the stable 4-hydroxy-1,8-naphthyridine product.[1] Subsequent hydrolysis and decarboxylation can be employed if the ester group at the 3-position is not desired.[2]

Materials:

-

2-Aminopyridine derivative

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling solvent (e.g., Dowtherm A, Diphenyl ether)

-

Ethanol

-

Sodium hydroxide (for optional hydrolysis)

-

Hydrochloric acid (for optional decarboxylation)

Procedure:

-

Condensation: In a round-bottom flask, combine the 2-aminopyridine derivative (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture at 110-130 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.

-

Cyclization: To the reaction mixture, add a high-boiling solvent such as Dowtherm A. Heat the mixture to a reflux temperature of approximately 250 °C for 30-60 minutes.[3] The cyclized product often precipitates upon cooling.

-

Isolation: Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with a suitable solvent like ethanol or hexane, and dried under vacuum.

-

(Optional) Hydrolysis and Decarboxylation: The resulting ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide. Subsequent acidification with hydrochloric acid and heating will effect decarboxylation to yield the this compound.[2]

| Starting Amine | Reaction Conditions | Product | Yield (%) | Reference |

| 2-Amino-6-methylpyridine | DEEM, Dowtherm A, 250 °C, 30 min | 7-Methyl-4-hydroxy-1,8-naphthyridine-3-carboxylic acid ethyl ester | Not specified | [4] |

| 2-Aminopyridine | DEEM, 150 °C then Dowtherm A, 250 °C | 4-Hydroxy-1,8-naphthyridine-3-carboxylic acid ethyl ester | Not specified | [4] |

Friedländer Annulation

The Friedländer synthesis is a versatile and widely used method for the preparation of quinolines and their aza-analogs, including 1,8-naphthyridines.[5] The reaction involves the condensation of a 2-amino-3-formylpyridine (2-aminonicotinaldehyde) or a 2-amino-3-acylpyridine with a compound containing a reactive α-methylene group (e.g., a ketone, β-ketoester, or malononitrile).[6] The reaction is typically catalyzed by an acid or a base and proceeds through an aldol-type condensation followed by cyclodehydration.[5][6]

A greener and highly efficient protocol for the Friedländer synthesis has been developed using water as the solvent and choline hydroxide as a biocompatible catalyst.[7]

Materials:

-

2-Aminonicotinaldehyde

-

Active methylene compound (e.g., acetone, ethyl acetoacetate)

-

Water

-

Choline hydroxide (ChOH)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, a mixture of 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (0.5-1.5 mmol) is stirred in water (1 mL).[7]

-

Catalyst Addition: Choline hydroxide (1 mol%) is added to the mixture.[7]

-

Reaction: The reaction mixture is stirred under a nitrogen atmosphere at 50 °C. The progress of the reaction is monitored by TLC. Reaction times typically range from 6 to 12 hours.[6]

-

Work-up: After completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[7]

-

Purification: The product can be further purified by recrystallization or column chromatography.[6]

| Active Methylene Compound | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetone | 50 | 6 | 99 | [7] |

| Ethyl acetoacetate | 50 | 8 | 98 | [7] |

| Cyclohexanone | 50 | 10 | 95 | [7] |

| Acetophenone | 50 | 12 | 92 | [7] |

| 1-Methylpiperidin-4-one | 50 | 11 | 92 | [7] |

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Several one-pot procedures have been developed for the synthesis of the 1,8-naphthyridine scaffold.

A convenient one-pot synthesis involves the reaction of a 2-aminopyridine, an aromatic aldehyde, and malononitrile, often catalyzed by a Lewis or Brønsted acid.[8]

Materials:

-

2-Aminopyridine

-

Aromatic aldehyde

-

Malononitrile

-

Methanol

-

Catalyst (e.g., ammonium metavanadate)

-

Crushed ice

Procedure:

-

Reaction Setup: In a round-bottom flask, a mixture of 2-aminopyridine (10 mmol), the aromatic aldehyde (15 mmol), and malononitrile (10 mmol) is prepared in methanol (15 mL).[8]

-

Catalyst Addition: A catalytic amount of ammonium metavanadate (0.2 mmol) is added to the mixture.[8]

-

Reaction: The reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC.[8]

-

Isolation: Upon completion, the reaction mixture is poured into crushed ice. The resulting precipitate is filtered, washed with water, and dried to obtain the crude product.[8]

| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Ammonium metavanadate | Methanol | 2.0 | 89 | [8] |

| 4-Nitrobenzaldehyde | Ammonium metavanadate | Methanol | 2.5 | 91 | [8] |

| 4-Methoxybenzaldehyde | Ammonium metavanadate | Methanol | 3.0 | 85 | [8] |

| Benzaldehyde | Ammonium metavanadate | Methanol | 3.5 | 82 | [8] |

Experimental Workflow

The general workflow for the synthesis and characterization of this compound derivatives is outlined below.

Conclusion

The synthesis of the this compound scaffold is well-established, with the Gould-Jacobs reaction and the Friedländer annulation representing the most robust and versatile methods. The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the final molecule. Recent advancements in greener synthetic methodologies, such as the use of water as a solvent and biocompatible catalysts, offer more environmentally friendly and efficient alternatives. The detailed protocols and comparative data presented in this guide are intended to aid researchers in the successful synthesis and exploration of this important class of heterocyclic compounds for applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. ablelab.eu [ablelab.eu]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jetir.org [jetir.org]

Biological Screening of 1,8-Naphthyridin-4-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry due to its diverse and potent biological activities. Derivatives of 1,8-naphthyridin-4-ol, in particular, have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the biological screening of these derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

This compound derivatives have been extensively evaluated for their cytotoxic effects against a wide range of human cancer cell lines. The primary method for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [1] |

| K-562 (Leukemia) | 0.77 | [1] | |

| Compound 36 | PA-1 (Ovarian) | 1.19 | [1] |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [1] |

| SW620 (Colon) | 1.4 | [1] | |

| Compound 12 | HBL-100 (Breast) | 1.37 | [2] |

| Compound 17 | KB (Oral) | 3.7 | [2] |

| Compound 22 | SW-620 (Colon) | 3.0 | [2] |

| Compound 16 | HeLa (Cervical) | 0.7 | [3] |

| HL-60 (Leukemia) | 0.1 | [3] | |

| PC-3 (Prostate) | 5.1 | [3] | |

| Compound 10c | MCF7 (Breast) | 1.47 | [4] |

| Compound 8d | MCF7 (Breast) | 1.62 | [4] |

| Compound 4d | MCF7 (Breast) | 1.68 | [4] |

| Compound 10f | MCF7 (Breast) | 2.30 | [4] |

| Compound 8b | MCF7 (Breast) | 3.19 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the key steps for determining the cytotoxic activity of this compound derivatives using the MTT assay.[5][6][7][8]

-

Cell Seeding:

-

Harvest cancer cells in their exponential growth phase.

-

Seed the cells in a 96-well microplate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compounds in fresh culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the solvent) and an untreated control (medium only).

-

Incubate the plate for 24-48 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it.

-

Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for 4 hours at 37°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Mechanism of Action: Anticancer Signaling Pathways

Several 1,8-naphthyridine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the prominent mechanisms is the inhibition of topoisomerases, enzymes crucial for DNA replication and repair.

References

- 1. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchhub.com [researchhub.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Core Mechanisms of Action of 1,8-Naphthyridin-4-ol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This technical guide provides an in-depth exploration of the core mechanisms of action associated with 1,8-naphthyridin-4-ol and its derivatives, focusing on their molecular targets and the signaling pathways they modulate. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of complex biological processes.

Overview of Biological Activities

Derivatives of 1,8-naphthyridine have demonstrated a remarkable diversity of pharmacological effects, including antibacterial, anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[2][3] This versatility stems from the ability of the 1,8-naphthyridine core to be functionalized at various positions, allowing for the fine-tuning of its interaction with a range of biological targets.[4]

Antibacterial Mechanism of Action

The antibacterial activity of 1,8-naphthyridine derivatives is one of the most well-established aspects of their pharmacology. The seminal discovery of nalidixic acid, a 1,8-naphthyridine derivative, laid the foundation for the development of quinolone and fluoroquinolone antibiotics.[5][6]

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of many 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (topoisomerase II) and topoisomerase IV.[5] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds induce breaks in the bacterial chromosome, leading to cell death.[5] This mechanism is shared with fluoroquinolone antibiotics.[5]

Efflux Pump Inhibition

In addition to direct antibacterial action, some 1,8-naphthyridine derivatives have been shown to inhibit bacterial efflux pumps.[5] These pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By inhibiting these pumps, such as NorA and MepA, 1,8-naphthyridine derivatives can restore the efficacy of other antibiotics against multi-resistant bacterial strains.[5]

Anti-mycobacterial Activity: InhA Inhibition

In the context of Mycobacterium tuberculosis, a presumed mechanism of action for some 1,8-naphthyridine derivatives is the inhibition of the enoyl-acyl carrier protein reductase (InhA).[7] InhA is a key enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II), which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[7]

Quantitative Data: Antibacterial and Anti-mycobacterial Activity

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| 1,8-Naphthyridine Derivatives | Multi-resistant E. coli, P. aeruginosa, S. aureus | MIC | ≥1.024 µg/mL (as single agents) | [5] |

| 1,8-Naphthyridine-3-carbonitrile (ANA-12) | Mycobacterium tuberculosis H37Rv | MIC | 6.25 µg/mL | [7] |

| Naphthyridone Derivative B | M. tuberculosis H37Rv | MIC | 0.19 µM | [7] |

| Naphthyridone Derivative B | MDR-TB | MIC | 0.04 µM | [7] |

| Naphthyridine Derivative C | M. tuberculosis H37Rv | MIC | 6.25 µg/mL | [7] |

| Morpholino 1,8-Naphthyridine Derivative D | M. tuberculosis H37Rv | MIC | 0.25 ± 0.04 µg/mL | [7] |

Anticancer Mechanism of Action

The anticancer properties of 1,8-naphthyridine derivatives are attributed to their ability to interfere with multiple cellular processes critical for tumor growth and survival.

Kinase Inhibition

A significant number of 1,8-naphthyridine derivatives function as inhibitors of various protein kinases that are often dysregulated in cancer.[2][4] These include:

-

Fibroblast Growth Factor Receptors (FGFRs)[8]

-

c-Met kinase[8]

-

Casein Kinase 2 (CK2)[8]

-

Phosphoinositide-dependent kinase 1 (PDK1)[8]

By inhibiting these kinases, the compounds can block downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of Tubulin Polymerization

Certain 2-aryl-1,8-naphthyridin-4-one derivatives have been shown to inhibit tubulin polymerization.[9] Tubulin is the protein subunit of microtubules, which are essential for mitosis. By disrupting microtubule dynamics, these compounds arrest the cell cycle and induce apoptosis.[9] Some of these compounds are potent inhibitors of the binding of colchicine to tubulin.[9]

Modulation of Signaling Pathways

1,8-naphthyridine derivatives have been found to interfere with key signaling pathways implicated in cancer progression, such as:

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| Compound 47 (Halogen substituted 1,8-naphthyridine-3-caboxamide) | MIAPaCa | IC50 | 0.41 | [10] |

| Compound 47 (Halogen substituted 1,8-naphthyridine-3-caboxamide) | K-562 | IC50 | 0.77 | [10] |

| Compound 36 (Halogen substituted 1,8-naphthyridine-3-caboxamide) | PA-1 | IC50 | 1.19 | [10] |

| Compound 29 (Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl) | PA-1 | IC50 | 0.41 | [10] |

| Compound 29 (Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl) | SW620 | IC50 | 1.4 | [10] |

| Compound 10c (2-phenyl-7-methyl-1,8-naphthyridine derivative) | MCF7 | IC50 | 1.47 | [11] |

| Compound 8d (2-phenyl-7-methyl-1,8-naphthyridine derivative) | MCF7 | IC50 | 1.62 | [11] |

| Compound 4d (2-phenyl-7-methyl-1,8-naphthyridine derivative) | MCF7 | IC50 | 1.68 | [11] |

| Compound 10f (2-phenyl-7-methyl-1,8-naphthyridine derivative) | MCF7 | IC50 | 2.30 | [11] |

| Compound 8b (2-phenyl-7-methyl-1,8-naphthyridine derivative) | MCF7 | IC50 | 3.19 | [11] |

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of 1,8-naphthyridine derivatives are primarily mediated through the modulation of the innate immune response.

TLR4/MyD88/NF-κB Signaling Pathway Inhibition

A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1] Upon activation by lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB.[1] NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[1] Certain 1,8-naphthyridine derivatives can suppress this pathway, leading to a reduction in the production of these inflammatory mediators.[1][12] This also leads to a decrease in the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[6]

Caption: TLR4/MyD88/NF-κB signaling pathway and its inhibition by 1,8-naphthyridine derivatives.

Neurological and Antiviral Mechanisms of Action

Cannabinoid Receptor Ligands

Certain 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives have been identified as potent and selective ligands for the cannabinoid receptors, particularly the CB2 receptor.[13][14] These receptors are involved in a variety of physiological processes, and their modulation has therapeutic potential in neurological disorders and inflammatory conditions.[13] Some derivatives have been shown to act as CB1 and CB2 receptor agonists.[14]

Quantitative Data: Cannabinoid Receptor Binding Affinity

| Derivative | Receptor | Activity Metric | Value (nM) | Reference |

| 6a | CB2 | Ki | 5.5 | [13] |

| 7a | CB2 | Ki | 8.0 | [13] |

| 4a | CB2 | Ki | 10-44 | [13] |

| 5a | CB2 | Ki | 10-44 | [13] |

| 8a | CB2 | Ki | 10-44 | [13] |

| 10 | CB2 | Ki | 1.0 | [14] |

| 40 (Quinolin-4(1H)-on-3-carboxamide) | CB2 | Ki | 3.3 | [14] |

Anti-HIV Activity: Integrase Inhibition

An 8-hydroxy-(1,6)-naphthyridine-7-carboxamide derivative, L-870,810, has been identified as a potent inhibitor of HIV-1 integrase.[15] This viral enzyme is essential for the integration of the viral DNA into the host cell's genome. The compound specifically inhibits the strand transfer step of the integration process.[15]

Experimental Protocols

In Vitro Cytotoxicity Assay (MCF7 Cell Line)

-

Cell Culture: Human breast cancer cells (MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the 1,8-naphthyridine derivatives for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Caption: Workflow for an in vitro cytotoxicity assay.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)

-

Animal Model: Rats are used as the animal model.

-

Compound Administration: The 1,8-naphthyridine derivative, a vehicle control, or a positive control (e.g., a known anti-inflammatory drug) is administered orally or intraperitoneally.[1]

-

Induction of Inflammation: After a specific time (e.g., 60 minutes), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Conclusion

The 1,8-naphthyridine-4-ol scaffold and its derivatives represent a highly versatile class of compounds with a multitude of well-defined mechanisms of action. Their ability to interact with a diverse range of biological targets, from bacterial enzymes to key components of human signaling pathways, underscores their importance in drug discovery and development. This guide has provided a comprehensive overview of these core mechanisms, supported by quantitative data and experimental insights, to aid researchers in their ongoing efforts to harness the therapeutic potential of this remarkable chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,8-Naphthyridin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,8-naphthyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural similarity to quinolones and other bioactive scaffolds, a thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the development of novel derivatives. This document outlines the key spectroscopic data and provides detailed experimental protocols for its characterization using various analytical techniques.

Core Spectroscopic Data

The spectroscopic data for this compound (also known as 1H-1,8-naphthyridin-4-one) is summarized below. It is important to note that experimental data for the parent compound is limited in the public domain. Therefore, where direct data is unavailable, expected values and data from closely related derivatives are provided for illustrative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H | DMSO-d₆ | ~11.5 | br s | - | N1-H |

| ~8.5 | dd | 4.2, 1.8 | H-7 | ||

| ~8.2 | d | 8.0 | H-5 | ||

| ~7.5 | dd | 8.0, 4.2 | H-6 | ||

| ~7.2 | d | 8.0 | H-2 | ||

| ~6.5 | d | 8.0 | H-3 | ||

| ¹³C | DMSO-d₆ | ~175 | s | - | C-4 |

| ~152 | s | - | C-8a | ||

| ~148 | d | - | C-7 | ||

| ~138 | d | - | C-5 | ||

| ~125 | s | - | C-4a | ||

| ~122 | d | - | C-6 | ||

| ~118 | d | - | C-3 | ||

| ~115 | d | - | C-2 |

Note: The chemical shifts are estimated based on data from similar N-heterocyclic compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |

| N-H Stretch | 3200-2800 | Broad, Medium |

| C=O Stretch (Amide) | 1680-1650 | Strong |

| C=C/C=N Stretch | 1620-1550 | Medium-Strong |

| C-H Aromatic Stretch | 3100-3000 | Medium |

| C-H Bending (out-of-plane) | 900-700 | Strong |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Solvent | λmax [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] |

| Ethanol | ~230, ~270, ~330 | Not Reported |

Table 4: Mass Spectrometry (MS) Data for this compound

| Ionization Mode | Adduct | Calculated m/z | Observed m/z |

| ESI+ | [M+H]⁺ | 147.0553 | 147.0553 |

| ESI+ | [M+Na]⁺ | 169.0372 | 169.0372 |

| ESI- | [M-H]⁻ | 145.0407 | 145.0407 |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices for the analysis of N-heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Employ a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions to obtain concentrations that result in an absorbance reading between 0.1 and 1.0.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Record the UV-Vis spectrum of each sample solution over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.

-

The sample may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Instrumentation: A variety of mass spectrometers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer, typically coupled with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.

-

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. Compare the accurate mass to the calculated theoretical mass to confirm the elemental composition.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

Potential Signaling Pathway Involvement: Cannabinoid Receptor Modulation

Derivatives of 1,8-naphthyridin-4-one have been investigated as ligands for cannabinoid receptors (CB1 and CB2). The following diagram illustrates a simplified canonical signaling pathway for a G-protein coupled cannabinoid receptor.

Caption: Simplified cannabinoid receptor signaling pathway.

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,8-Naphthyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a bicyclic aromatic heterocycle, has carved a significant niche in the landscape of medicinal chemistry and materials science. Its journey from a laboratory curiosity to a "privileged scaffold" in drug discovery is a testament to decades of chemical innovation and pharmacological exploration. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of 1,8-naphthyridine compounds, tailored for the scientific community.

A Historical Trajectory: From Obscurity to Clinical Significance

The story of 1,8-naphthyridine begins in the early 20th century, with its initial synthesis laying a dormant foundation for future breakthroughs. It was the serendipitous discovery of the antibacterial properties of a 1,8-naphthyridine derivative that ignited immense interest in this heterocyclic system, paving the way for the development of a new class of antibiotics and a diverse array of therapeutic agents.

The first documented synthesis of the 1,8-naphthyridine core was achieved in 1927 by Koller's group.[1] However, it was the discovery of nalidixic acid in 1962 by George Y. Lesher and his colleagues that marked a pivotal moment.[1] Identified as a byproduct during the synthesis of chloroquine, nalidixic acid was the first compound of its class to demonstrate potent antibacterial activity, particularly against Gram-negative bacteria, and was subsequently approved for treating urinary tract infections.[1] This breakthrough established 1,8-naphthyridine as a new class of chemotherapeutic agents and laid the groundwork for the development of the highly successful quinolone family of antibiotics.[1] Following this, the 1980s and 1990s saw the development of fluoroquinolones like enoxacin, which incorporated the 1,8-naphthyridine scaffold.[2] From the 2000s to the present, research has expanded dramatically, exploring the potential of 1,8-naphthyridine derivatives in a wide range of therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications.[1][3]

Core Synthetic Strategies: The Friedländer Annulation

The Friedländer synthesis has remained a cornerstone for the construction of the 1,8-naphthyridine core due to its efficiency and versatility.[1] This reaction involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group at the 3-position with a compound containing an α-methylene group.

Experimental Protocols

Protocol 1: A Green Approach to 2-Methyl-1,8-naphthyridine Synthesis

This method, adapted from a greener synthetic approach, utilizes water as the solvent and choline hydroxide as a catalyst.[4]

Materials:

-

2-aminonicotinaldehyde

-

Acetone

-

Choline hydroxide (ChOH)

-

Water (H₂O)

-

Ethyl acetate

-

Nitrogen (N₂) gas

Procedure:

-

In a reaction flask, a mixture of 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and acetone (111 μL, 1.5 mmol) is stirred in 1 mL of H₂O.[4]

-

Choline hydroxide (3 μL, 1 mol%) is added to the reaction mixture.[4]

-

The mixture is stirred under a nitrogen (N₂) atmosphere at 50 °C for 6 hours.[4]

-

Reaction completion is monitored by Thin-Layer Chromatography (TLC).[4]

-

After completion, the reaction mixture is extracted with ethyl acetate (40 mL) and water (10 mL).[4]

-

The organic layer is separated and concentrated under reduced pressure.[4]

-

The crude product is purified to obtain 2-methyl-1,8-naphthyridine.[4]

Protocol 2: Solvent-Free Synthesis of 1,8-Naphthyridines

This solvent-free method offers a rapid and efficient synthesis at room temperature.

Materials:

-

2-aminonicotinaldehyde

-

Active methylene compound (e.g., ethyl acetoacetate)

-

Piperidine

Procedure:

-

A mixture of 2-aminonicotinaldehyde, the active methylene compound, and piperidine is ground in a mortar and pestle at room temperature.

-

The reaction is typically complete within a few minutes, monitored by TLC.

-

The resulting solid product is washed with water and filtered.

-

The crude product can be further purified by recrystallization.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of representative 1,8-naphthyridine derivatives.

Table 1: Reaction Conditions and Yields for Selected 1,8-Naphthyridine Syntheses

| Product | Starting Materials | Catalyst/Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 2-Methyl-1,8-naphthyridine | 2-Aminonicotinaldehyde, Acetone | Choline Hydroxide / H₂O | 6 h | 50 | 99 | [4] |

| Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 2-Aminonicotinaldehyde, Ethyl acetoacetate | Piperidine / Solvent-free | 10 min | Room Temp. | 90 | |

| 2,3-Diphenyl-1,8-naphthyridine | 2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone | [Bmmim][Im] | 24 h | 50 | >90 | [3] |

Table 2: Spectroscopic Data for 2-Methyl-1,8-naphthyridine

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.99 (dd, J = 4.2, 1.9 Hz, 1H), 8.12 (dd, J = 8.1, 1.9 Hz, 1H), 7.98 (d, J = 8.5 Hz, 1H), 7.42 (dd, J = 8.1, 4.2 Hz, 1H), 7.28 (d, J = 8.5 Hz, 1H), 2.76 (s, 3H) | [4] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 163.4, 153.5, 149.3, 136.5, 136.0, 122.2, 121.6, 120.9, 25.8 | [4] |

| IR (KBr) | ν (cm⁻¹) 3045, 2920, 1585, 1490, 830 | [4] |

| HRMS (ESI) | m/z [M+H]⁺ calcd for C₉H₉N₂: 145.0766; found: 145.0763 | [4] |

Biological Activity and Signaling Pathways

The diverse biological activities of 1,8-naphthyridine derivatives stem from their interactions with various cellular targets. One notable mechanism is the modulation of inflammatory pathways. For instance, certain 1,8-naphthyridine-2-carboxamide derivatives have been shown to exert anti-inflammatory and anti-migratory effects in microglial cells by suppressing the Toll-like receptor 4 (TLR4) signaling pathway.[5]

In this pathway, lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4, which in turn recruits the adaptor protein MyD88.[5] This initiates a signaling cascade that leads to the activation of the transcription factor NF-κB.[5] Activated NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory mediators.[5] The 1,8-naphthyridine derivative was found to inhibit the expression of both TLR4 and MyD88, thereby blocking the downstream activation of NF-κB and suppressing the inflammatory response.[5]

Conclusion

The journey of 1,8-naphthyridine compounds from their initial synthesis to their current status as a versatile pharmacophore is a compelling narrative of scientific discovery and development. The foundational work on their synthesis, particularly the robust Friedländer annulation, has enabled the creation of vast libraries of derivatives. The pivotal discovery of nalidixic acid unlocked the therapeutic potential of this scaffold, leading to significant advancements in antibacterial therapy. Today, the 1,8-naphthyridine core is a focal point of research in numerous disease areas, with ongoing efforts to elucidate their mechanisms of action and develop novel therapeutic agents. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Core of a Privileged Scaffold: A Technical Guide to the Synthesis of 1,8-Naphthyridin-4-ol Analogs

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis of 1,8-naphthyridin-4-ol analogs, a key subset of this important heterocyclic family. The document details established synthetic methodologies, presents quantitative data in a comparative format, and elucidates the biological context of these compounds through signaling pathway diagrams.

Introduction to 1,8-Naphthyridines

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound, is a "privileged scaffold" in drug discovery. Its derivatives have demonstrated a remarkable range of pharmacological properties, including antibacterial, anticancer, antiviral, and anti-inflammatory activities.[1] The 4-hydroxy (or 4-oxo) substitution is a common feature in many biologically active 1,8-naphthyridines, contributing to their unique chemical and biological profiles. This guide focuses on the practical synthesis of these valuable analogs.

Key Synthetic Methodologies

Two primary synthetic routes have proven to be robust and versatile for the construction of the this compound core: the Gould-Jacobs reaction and the Friedlander synthesis.

The Gould-Jacobs Reaction

A classic method for the synthesis of 4-hydroxyquinolines, the Gould-Jacobs reaction can be effectively adapted for the preparation of 4-hydroxy-1,8-naphthyridines. The reaction involves the condensation of a 2-aminopyridine derivative with a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[2][3]

General Reaction Scheme:

Caption: General workflow of the Gould-Jacobs reaction for this compound synthesis.

Experimental Protocol: Classical Thermal Synthesis of 4-Hydroxy-1,8-naphthyridines (General Procedure) [4]

-

Condensation: In a round-bottom flask, combine the 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate. Remove the ethanol byproduct under reduced pressure.

-

Cyclization: Add a high-boiling inert solvent (e.g., diphenyl ether) to the flask containing the intermediate. Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

-

Isolation: Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxy-1,8-naphthyridine product to precipitate. Add a non-polar solvent like cyclohexane or hexane to aid precipitation.

-

Purification: Collect the solid by filtration, wash with a cold non-polar solvent, and dry.

-

Hydrolysis (Optional): Suspend the dried product in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Acidification (Optional): Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 1,8-naphthyridine-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.

-

Decarboxylation (Optional): Place the dried carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases. The resulting crude this compound can be purified by recrystallization.

The Friedlander Synthesis

The Friedlander synthesis is a widely used and efficient method for constructing quinoline and naphthyridine ring systems.[1][5] For 1,8-naphthyridines, this reaction involves the condensation of a 2-aminonicotinaldehyde or a related ketone with a compound containing a reactive α-methylene group.[1] This method can be catalyzed by either acids or bases and often proceeds with high yields.[6]

General Reaction Scheme:

Caption: General workflow of the Friedlander synthesis for substituted 1,8-naphthyridines.

Experimental Protocol: Choline Hydroxide-Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water [7][8]

-

Reaction Setup: In a reaction vessel, a mixture of 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) is stirred in water (1 mL).

-

Catalyst Addition: Choline hydroxide (1 mol%) is added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere at 50°C.

-

Monitoring: The completion of the reaction is monitored by TLC using 10% methanol/dichloromethane as the eluent.

-

Workup and Isolation: The reaction mixture is extracted with ethyl acetate (40 mL) and water (10 mL). The organic layer is separated and concentrated under vacuum to yield the product.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 1,8-naphthyridine analogs using the Friedlander synthesis.

Table 1: Synthesis of 1,8-Naphthyridine Analogs via Friedlander Reaction [7][8]

| Entry | Active Methylene Compound | Product | Reaction Time (h) | Yield (%) |

| 1 | Acetone | 2-Methyl-1,8-naphthyridine | 6 | 99 |

| 2 | Propan-2-one | 2-Ethyl-1,8-naphthyridine | 7 | 95 |

| 3 | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 10 | 92 |

| 4 | 1-Methylpiperidin-4-one | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1][9]naphthyridine | 11 | 92 |

| 5 | 1-Ethylpiperidin-4-one | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][1][9]naphthyridine | 10 | 96 |

Table 2: Solvent-Free Friedlander Synthesis of 1,8-Naphthyridines using CeCl₃·7H₂O [6]

| Entry | R¹ | R² | Reaction Time (min) | Yield (%) |

| 1 | CF₃ | COOC₂H₅ | 5.5 | 92 |

| 2 | CH₃ | COOC₂H₅ | 4.0 | 95 |

| 3 | CH₃ | COCH₃ | 4.5 | 94 |

| 4 | C₆H₅ | COCH₃ | 6.0 | 90 |

| 5 | C₆H₅ | COC₆H₅ | 7.0 | 88 |

Biological Activity and Signaling Pathways

1,8-Naphthyridine analogs exhibit their therapeutic effects by modulating various biological pathways. Two prominent targets for anticancer derivatives are the Epidermal Growth Factor Receptor (EGFR) and DNA topoisomerases.

EGFR Signaling Pathway Inhibition

EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[10] Its overactivation is a hallmark of many cancers. Certain 1,8-naphthyridine derivatives act as EGFR inhibitors, blocking the downstream signaling cascade.[11]

Caption: Inhibition of the EGFR signaling pathway by a 1,8-naphthyridine analog.

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[9] Cancer cells, due to their high proliferation rate, are particularly dependent on topoisomerase activity. 1,8-Naphthyridine derivatives can act as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.[11][12]

Caption: Mechanism of DNA topoisomerase II inhibition by a 1,8-naphthyridine analog.

Conclusion

The synthesis of this compound analogs remains a vibrant area of research, driven by the diverse and potent biological activities of this scaffold. The Gould-Jacobs and Friedlander reactions offer reliable and adaptable methods for the construction of this core structure. A thorough understanding of these synthetic routes, coupled with insights into their mechanisms of biological action, is crucial for the development of novel and effective therapeutic agents. This guide provides a foundational resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of 1,8-naphthyridine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

- 7. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 1,8-Naphthyridin-4-ol Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. The tautomeric nature of substituted 1,8-naphthyridines, particularly those bearing hydroxyl groups, is of paramount importance. Different tautomers can exhibit distinct physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capabilities, which in turn significantly influence their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the tautomerism in 1,8-naphthyridin-4-ol systems, focusing on the equilibrium between the 4-hydroxy-1,8-naphthyridine (enol-like) and 1,8-naphthyridin-4(1H)-one (keto-like) forms. Drawing upon established principles from analogous hydroxypyridine and hydroxyquinoline systems, this guide details the theoretical underpinnings, experimental methodologies for characterization, and the impact of environmental factors on the tautomeric equilibrium.

The Tautomeric Equilibrium

The core of tautomerism in this compound systems is the dynamic equilibrium between two principal forms: the aromatic 4-hydroxy-1,8-naphthyridine and the non-aromatic (or less aromatic) 1,8-naphthyridin-4(1H)-one. This equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers.

Tautomeric equilibrium in the this compound system.

Generally, for 4-hydroxypyridine systems, the pyridone (keto) form is significantly favored in both the solid state and in polar solvents. This preference is attributed to the high stability of the amide-like functionality and the potential for strong intermolecular hydrogen bonding. Conversely, in the gas phase or in non-polar solvents, the hydroxy (enol) form can be more prevalent due to its aromatic character.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance influenced by several factors:

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar protic solvents, such as water and alcohols, can stabilize the more polar keto tautomer through hydrogen bonding.[1][2] In contrast, non-polar aprotic solvents tend to favor the less polar enol form.

-

Temperature: Temperature can influence the equilibrium constant (KT). Van't Hoff analysis of temperature-dependent spectroscopic data can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization process.

-

Substituent Effects: The electronic nature of substituents on the naphthyridine ring can modulate the relative stabilities of the tautomers. Electron-donating groups can stabilize the enol form by increasing the electron density in the aromatic system, while electron-withdrawing groups may favor the keto form.

-

pH: The ionization state of the molecule will significantly impact the tautomeric equilibrium. At different pH values, anionic or cationic species may be formed, each with its own set of tautomeric possibilities.

Experimental Characterization of Tautomers

A combination of spectroscopic techniques is typically employed to identify and quantify the tautomeric forms present in a given state or solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[3][4] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, leading to distinct signals for each tautomer.

Expected Spectroscopic Features:

| Nucleus | 4-Hydroxy-1,8-naphthyridine (Enol) | 1,8-Naphthyridin-4(1H)-one (Keto) |

| ¹H NMR | Characteristic signal for the hydroxyl proton (-OH). Aromatic protons will have chemical shifts consistent with a fully aromatic system. | Signal for the N-H proton. Protons on the pyridone ring will be shifted compared to the aromatic analogue, reflecting the loss of aromaticity. |

| ¹³C NMR | The carbon bearing the hydroxyl group (C4) will have a chemical shift typical for an aromatic carbon attached to an oxygen. | The C4 carbon will exhibit a downfield shift characteristic of a carbonyl carbon (C=O). |

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for 2-Hydroxypyridine/2-Pyridone in CDCl₃ [5]

| Proton | 2-Hydroxypyridine (Enol) | 2-Pyridone (Keto) |

| H3 | ~7.2 | 6.59 |

| H4 | ~6.8 | 7.42 |

| H5 | ~7.4 | 6.30 |

| H6 | ~7.9 | 7.49 |

| NH/OH | - | 13.65 |

Note: Data for the analogous 2-hydroxypyridine system is provided for illustrative purposes due to the lack of specific published data for this compound tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic transitions within a molecule. Since the enol and keto tautomers possess different chromophoric systems (aromatic vs. cross-conjugated), they exhibit distinct absorption spectra. This technique is particularly useful for determining the tautomeric equilibrium constant (KT).[6][7]

Expected Spectroscopic Features:

-

4-Hydroxy-1,8-naphthyridine (Enol): Expected to have absorption bands at shorter wavelengths, characteristic of a polycyclic aromatic system.

-

1,8-Naphthyridin-4(1H)-one (Keto): Expected to show a bathochromic shift (absorption at longer wavelengths) due to the extended conjugation of the enone-like system.

Table 2: UV-Vis Absorption Maxima (λmax, nm) for Hydroxypyridine Tautomers [8]

| Tautomer | Solvent | λmax (nm) |

| 3-Hydroxypyridine (Enol) | Cyclohexane | 278 |

| 3-Pyridone (Keto/Zwitterion) | Water | 247, 315 |

Note: Data for the analogous 3-hydroxypyridine system is presented to illustrate the expected spectral differences.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The distinct vibrational modes of the O-H and C=O bonds are key identifiers for the enol and keto tautomers, respectively.

Expected Spectroscopic Features:

-

4-Hydroxy-1,8-naphthyridine (Enol): A characteristic broad O-H stretching vibration in the region of 3200-3600 cm⁻¹.

-

1,8-Naphthyridin-4(1H)-one (Keto): A strong C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹.

Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.[9][10][11]

Workflow for Computational Analysis:

Computational workflow for tautomer analysis.

Calculations should be performed for both tautomers in the gas phase and in various solvents using implicit solvent models like the Polarizable Continuum Model (PCM). This allows for the determination of the relative Gibbs free energies (ΔG) and, consequently, the theoretical tautomeric equilibrium constant.

Experimental Protocols

Synthesis of this compound

A common synthetic route to the this compound core involves the Gould-Jacobs reaction, starting from 2-aminopyridine and diethyl malonate or a derivative thereof.

General Procedure:

-

Condensation: 2-Aminopyridine is reacted with diethyl 2-(ethoxymethylene)malonate at elevated temperatures to form the corresponding enamine intermediate.

-

Cyclization: The intermediate is then thermally cyclized in a high-boiling solvent, such as Dowtherm A or diphenyl ether, to yield the ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate.

-

Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed to the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to afford this compound.

General synthetic workflow for this compound.

Determination of Tautomeric Equilibrium Constant (KT) by NMR Spectroscopy

-

Sample Preparation: Prepare solutions of this compound of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

Data Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

Spectral Analysis: Identify non-overlapping signals that are unique to each tautomer.

-

Quantification: Integrate the selected signals for both tautomers. The ratio of the integrals, normalized for the number of protons each signal represents, gives the molar ratio of the tautomers.

-

Calculate KT: KT = [Keto] / [Enol].

Conclusion

The tautomeric equilibrium of this compound systems is a critical aspect that governs their chemical behavior and biological activity. While direct quantitative data for the parent compound is not extensively reported, a comprehensive understanding can be achieved through comparative analysis with well-studied analogous systems like hydroxypyridines and hydroxyquinolines. The strategic application of spectroscopic techniques, particularly NMR and UV-Vis, coupled with computational modeling, provides a robust framework for the characterization and quantification of the tautomeric forms. For drug development professionals, a thorough investigation of the tautomeric landscape of any this compound-based candidate is essential for understanding its structure-activity relationship and for optimizing its pharmaceutical properties.

References

- 1. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 2. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 5. 2-Hydroxypyridine(142-08-5) 1H NMR [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. A Theoretical Study of NBO Analysis and Solvation Effects on Tautomerism Stability of 4,8-dioxygenated 1,5-naphthyridine – Oriental Journal of Chemistry [orientjchem.org]

- 10. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Predicting the ADMET Properties of 1,8-Naphthyridin-4-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Within this class, 1,8-naphthyridin-4-ol derivatives are of significant interest for drug discovery. A critical aspect of the successful development of these derivatives into clinical candidates is a thorough understanding and optimization of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A favorable ADMET profile is essential for ensuring that a drug candidate is safe and can reach its target in the body in sufficient concentration and for an appropriate duration to exert its therapeutic effect.

This technical guide provides an in-depth overview of the prediction and evaluation of the ADMET properties of this compound derivatives. It summarizes available data, details experimental protocols for key ADMET assays, and presents logical workflows to guide researchers in this crucial area of drug development.

Data Presentation: ADMET Properties of 1,8-Naphthyridine Derivatives

The following tables summarize in silico and experimental ADMET data for 1,8-naphthyridine derivatives. It is important to note that specific experimental data for the this compound subclass is limited in publicly available literature. Therefore, data from closely related 1,8-naphthyridine analogs are included to provide a broader understanding of the potential ADMET profile of this compound class.

Table 1: In Silico ADMET Predictions for 1,8-Naphthyridine Derivatives

| Parameter | Predicted Range/Value | Significance | Reference |

| Absorption | |||